3-Acetamido-5-nitrobenzoic acid
CAS No.: 5464-58-4
Cat. No.: VC2312262
Molecular Formula: C9H8N2O5
Molecular Weight: 224.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5464-58-4 |
|---|---|
| Molecular Formula | C9H8N2O5 |
| Molecular Weight | 224.17 g/mol |
| IUPAC Name | 3-acetamido-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) |
| Standard InChI Key | PXAFGNQRBIXGLM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Identity
3-Acetamido-5-nitrobenzoic acid is an organic compound with a molecular formula of C9H8N2O5 and a molecular weight of 224.17 g/mol . The compound features a benzoic acid backbone with an acetamido group at the 3-position and a nitro group at the 5-position. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and physical properties.
Structural Characteristics
The structure of 3-Acetamido-5-nitrobenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid (-COOH), an acetamido group (-NHCOCH3), and a nitro group (-NO2) . The carboxylic acid group provides acidic properties, while the nitro group, with its electron-withdrawing nature, influences the electronic distribution across the molecule. The acetamido group adds hydrogen bonding capabilities, affecting the compound's solubility and intermolecular interactions.
Nomenclature and Identifiers
Primary Names and Synonyms
The compound is primarily known as 3-Acetamido-5-nitrobenzoic acid, but it has several synonyms in scientific literature and chemical databases :
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3-Acetylamino-5-Nitrobenzoic Acid
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3-Acetylamino-5-nitrobenzoicacid
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3-(acetylamino)-5-nitrobenzoic acid
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3-Acetylamino-5-nitro-benzoic acid
Registry Numbers and Identifiers
The compound is registered with several identification systems that facilitate its tracking in scientific literature and chemical databases :
| Identifier Type | Value |
|---|---|
| CAS Number | 5464-58-4 |
| European Community (EC) Number | 226-760-5 |
| PubChem CID | 79590 |
| UNII | U5S684G9YW |
| DSSTox Substance ID | DTXSID60203070 |
| NSC Number | 15321 |
| InChIKey | PXAFGNQRBIXGLM-UHFFFAOYSA-N |
Structural Identifiers
For computational chemistry and database purposes, the compound can be represented using the following notation systems :
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SMILES: CC(=O)NC1=CC(=CC(=C1)C(=O)O)N+[O-]
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InChI: InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Chemical and Physical Properties
Structural Properties
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The carboxylic acid group at position 1 provides acidity and the ability to form esters and amides
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The acetamido group at position 3 offers hydrogen bonding capabilities and can undergo hydrolysis
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The nitro group at position 5 serves as a powerful electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution
Synthesis Methods
Primary Synthesis Route
The primary synthetic route to 3-Acetamido-5-nitrobenzoic acid involves the acetylation of 3-Amino-5-nitrobenzoic acid using acetic anhydride . This reaction represents a typical N-acetylation where the amino group is converted to an acetamido group.
The reaction can be represented as follows:
3-Amino-5-nitrobenzoic acid + Acetic anhydride → 3-Acetamido-5-nitrobenzoic acid + Acetic acid
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-Acetamido-5-nitrobenzoic acid is dominated by its three functional groups:
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The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation
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The acetamido group can undergo hydrolysis under acidic or basic conditions, reverting to the amino form
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The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of aromatic amines
Applications and Research
Synthetic Intermediate
3-Acetamido-5-nitrobenzoic acid serves as an important intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds with multiple functional groups. The presence of three different functional groups makes it a versatile starting material for further derivatization.
Historical Context and Development
Documentation and Registration
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 3-Acetamido-5-nitrobenzoic acid exist, differing in the position of functional groups or the nature of the substituents:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 2-Acetamido-5-nitrobenzoic acid | Acetamido group at position 2 instead of 3 | 3558-18-7 |
| 3-Amino-5-nitrobenzoic acid | Amino group instead of acetamido at position 3 | 618-84-8 |
| 3-Acetamidobenzoic acid | Lacks the nitro group at position 5 | Not provided |
Functional Distinctions
The positioning of functional groups significantly impacts the reactivity and properties of these compounds. For instance, 3-Acetamido-5-nitrobenzoic acid likely exhibits different hydrogen bonding patterns and electronic distributions compared to its 2-substituted isomer, resulting in distinct physical properties and chemical reactivities.
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